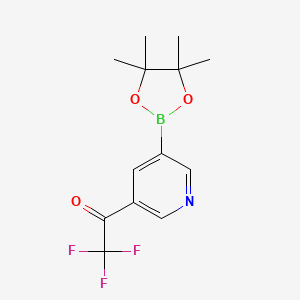

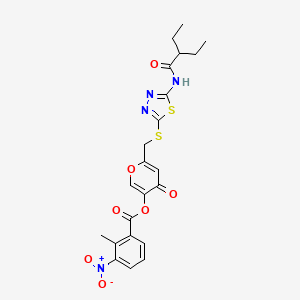

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule of a compound.

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include multi-step organic reactions, with each step involving a specific reagent and condition.Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in a molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Wissenschaftliche Forschungsanwendungen

Inhibition of Nitric Oxide Synthase

Research has identified thiadiazoline and pyrazoline derivatives, related to the compound , as inhibitors of nitric oxide synthase (NOS), particularly the inducible and neuronal isoforms. These studies have synthesized novel derivatives combining thiadiazoline or pyrazoline with carboxamide or carbothioamide moieties, revealing structure-activity relationships and indicating potential therapeutic applications in diseases where NOS modulation is relevant (Arias et al., 2018).

Antimicrobial Activity

Another aspect of research into related thiadiazole derivatives focuses on their antimicrobial properties. Compounds synthesized from reactions involving thiadiazoles have shown significant in vitro activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. This includes the synthesis of triazolo-thiadiazoles with potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, offering insights into developing new treatments for infections (Reddy et al., 2010).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles derived from similar chemical frameworks have been investigated for their antioxidant and anticancer activities. These compounds exhibited significant cytotoxic effects on cancer cell lines, including hepatocellular carcinoma cells, through mechanisms involving apoptosis induction and cell cycle arrest. Such findings highlight the potential of thiadiazole derivatives in cancer therapy, providing a foundation for further exploration of their therapeutic benefits (Sunil et al., 2010).

Fungicidal Activity

Research into thiadiazoles has also extended to their fungicidal properties, with specific compounds demonstrating significant activity against agricultural pathogens like Rhizoctonia solani. This opens up possibilities for their application in agriculture, particularly in the development of new fungicides to combat crop diseases and enhance food security (Chen et al., 2000).

Antimicrobial and Antifungal Activities

Thiadiazole derivatives, related to the compound in focus, have been synthesized and tested for their antimicrobial and antifungal activities. Studies have shown that these compounds exhibit moderate to significant activities against bacteria and fungi, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new antimicrobial substances that can address the rising challenge of antibiotic resistance (Vinusha et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a common source of this information.

Zukünftige Richtungen

Future directions could involve potential applications of the compound, further reactions it could undergo, or other research that could be done based on the known properties of the compound.

Eigenschaften

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-14-9-17(27)18(10-32-14)33-20(29)15-7-6-8-16(12(15)3)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCUQAGBPQCPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)

![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)